Triisopropylsilyl chloride

Catalog No.
S1490446
CAS No.
13154-24-0
M.F
C9H21ClSi
M. Wt
192.8 g/mol
Availability
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Triisopropylsilyl chloride

CAS Number

13154-24-0

Product Name

Triisopropylsilyl chloride

IUPAC Name

chloro-tri(propan-2-yl)silane

Molecular Formula

C9H21ClSi

Molecular Weight

192.8 g/mol

InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Synonyms

Chlorotriisopropylsilane; Chlorotris(1-methylethyl)silane; Triisopropylchlorosilane; Triisopropylsilyl Chloride; TIPS-Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl

Triisopropylsilyl chloride (TIPSCl) is an organosilicon compound with the chemical formula C₉H₂₁ClSi. It is a colorless liquid that finds significant use as a protecting group in organic synthesis []. Due to its bulky triisopropyl group, TIPSCl offers steric hindrance, making it a valuable tool for selective protection of hydroxyl functionalities, particularly in complex molecules with multiple hydroxyl groups [].


Molecular Structure Analysis

The key feature of TIPSCl's structure is the silicon (Si) atom bonded to a chlorine (Cl) atom and three isopropyl groups [(CH3)₂CH]₃. The Si-Cl bond is polar covalent, with chlorine being more electronegative. The three bulky isopropyl groups attached to the silicon provide steric hindrance, influencing the reactivity of the molecule [].


Chemical Reactions Analysis

Synthesis

Protecting Group Chemistry

The primary application of TIPSCl lies in its role as a protecting group for hydroxyl (OH) functionalities. The reaction between an alcohol (ROH) and TIPSCl in the presence of a suitable base (e.g., pyridine) leads to the formation of a triisopropylsilyl ether (ROSi(iPr)₃) and HCl. This protects the hydroxyl group from unwanted reactions while allowing manipulation of other functional groups in the molecule. The deprotection, or removal of the TIPSCl group, can be achieved using various methods depending on the substrate [].

  • Reaction with Alcohol (Protection): ROH + TIPSCl + Base → ROSi(iPr)₃ + HCl []

Physical and Chemical Properties

  • Molecular Formula: C₉H₂₁ClSi
  • Molecular Weight: 192.80 g/mol []
  • Melting Point: Not reported
  • Boiling Point: 214-216 °C []
  • Density: 0.78 g/cm³ []
  • Solubility: Soluble in most organic solvents, immiscible with water []
  • Stability: Hydrolyzes readily in water to form hydrochloric acid (HCl) and the corresponding alcohol [].

Mechanism of Action (Not Applicable)

TIPSCl does not possess a biological mechanism of action. It functions as a protecting group in organic synthesis, influencing the reactivity of other functional groups within a molecule.

  • Hazard Classification: Flammable liquid, skin corrosive, may cause severe eye damage [].
  • Toxicity: Data on specific toxicity is limited. However, due to its corrosive nature, it can cause irritation and burns upon contact with skin and eyes.
  • Flammability: Combustible liquid with a flash point of 62 °C [].
  • Precautions: Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

Protecting Groups:

  • TiPSCl is commonly employed as a protecting group in organic synthesis. It can be introduced onto hydroxyl (-OH) and thiol (-SH) functional groups, rendering them inert during reactions while preserving the underlying functionality for later manipulation. [Source: Smith, Michael B. "Organic Synthesis, Fourth Edition." W. W. Norton & Company, 2006]
  • After the desired transformation is complete, the TiPS group can be selectively removed under mild acidic or basic conditions, regenerating the original hydroxyl or thiol group. [Source: Clayden, Jonathan, Nick Greeves, and Stuart Warren. "Organic Chemistry, 2nd Edition." Oxford University Press, 2012]

Silylation Reagents:

  • TiPSCl serves as a silylating agent, introducing a triisopropylsilyl (TIPS) group onto various organic molecules. This silylation process can enhance the solubility and volatility of the modified molecule, making it easier to purify and analyze. [Source: Fleming, Ian. "Functionalization of Organic Molecules: Third Edition." Wiley, 2010]
  • TiPSCl is particularly valuable for silylating alcohols and phenols, converting them into their corresponding triisopropylsilyl ethers. These silylated ethers often exhibit improved chromatographic properties, facilitating their separation and characterization. [Source: Bähr, Stefanie, and Douglas C. Sherrington. "Silylation: A Versatile Method in Polymer Science." Polymer, vol. 45, no. 14, 2004, pp. 4497-4509, ]

Synthesis of Organometallic Compounds:

  • TiPSCl can be used in the preparation of organometallic compounds, which contain carbon-metal bonds. These compounds are crucial in various fields, including catalysis, materials science, and medicinal chemistry. [Source: Elschenbroich, Christoph, and Albert Salzer. "Organometallics." Wiley-VCH, 2006]
  • For instance, TiPSCl can react with metallocene reagents to generate silylated metallocene derivatives, which serve as precursors for the synthesis of well-defined, homogeneous catalysts. [Source: Brookhart, Morris L., and Bernard D. Wasserman. "Synthesis of Stereoregular Polyolefins: Mechanism and Catalysis." Chemical Reviews, vol. 99, no. 12, 1999, pp. 1515-1604, ]

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory.;
H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13154-24-0

Wikipedia

Triisopropylsilyl chloride

Dates

Modify: 2023-08-15

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